Cas no 1049677-39-5 (6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole)

6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole is a protected indole derivative featuring a Boc (tert-butoxycarbonyl) group on the nitrogen and an amino substituent at the 6-position. The 3,3-dimethyl substitution enhances steric stability, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The Boc group provides orthogonality in multi-step reactions, allowing selective deprotection under mild acidic conditions. This compound is useful in constructing complex heterocyclic frameworks due to its reactivity in cross-coupling, alkylation, and acylation reactions. Its crystalline nature ensures ease of handling and purification. Suitable for research-scale applications, it offers consistent purity and stability under standard storage conditions.
6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole structure
1049677-39-5 structure
商品名:6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole
CAS番号:1049677-39-5
MF:C15H22N2O2
メガワット:262.347383975983
CID:4821115

6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole 化学的及び物理的性質

名前と識別子

    • 6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole
    • tert-Butyl (3,3-dimethylindolin-6-yl)carbamate
    • (3,3-Dimethyl-2,3-dihydro-1H-indol-6-yl)-carbamic acid tert-butyl ester
    • インチ: 1S/C15H22N2O2/c1-14(2,3)19-13(18)17-10-6-7-11-12(8-10)16-9-15(11,4)5/h6-8,16H,9H2,1-5H3,(H,17,18)
    • InChIKey: YQXRYVXRCHIFOY-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1C=CC2=C(C=1)NCC2(C)C)=O)C(C)(C)C

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 347
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 50.4

6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A199010923-1g
6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole
1049677-39-5 97%
1g
$833.25 2023-09-04
Enamine
EN300-4353976-1.0g
tert-butyl N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)carbamate
1049677-39-5 95.0%
1.0g
$1142.0 2025-03-15
Enamine
EN300-4353976-0.25g
tert-butyl N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)carbamate
1049677-39-5 95.0%
0.25g
$567.0 2025-03-15
Enamine
EN300-4353976-5.0g
tert-butyl N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)carbamate
1049677-39-5 95.0%
5.0g
$3313.0 2025-03-15
Enamine
EN300-4353976-0.5g
tert-butyl N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)carbamate
1049677-39-5 95.0%
0.5g
$891.0 2025-03-15
Enamine
EN300-4353976-0.1g
tert-butyl N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)carbamate
1049677-39-5 95.0%
0.1g
$396.0 2025-03-15
Enamine
EN300-4353976-0.05g
tert-butyl N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)carbamate
1049677-39-5 95.0%
0.05g
$266.0 2025-03-15
Enamine
EN300-4353976-2.5g
tert-butyl N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)carbamate
1049677-39-5 95.0%
2.5g
$2240.0 2025-03-15
Enamine
EN300-4353976-10.0g
tert-butyl N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)carbamate
1049677-39-5 95.0%
10.0g
$4914.0 2025-03-15

6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole 関連文献

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6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indoleに関する追加情報

Introduction to 6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole (CAS No. 1049677-39-5) and Its Emerging Applications in Chemical Biology

6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole, identified by the CAS number 1049677-39-5, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the indole family, a class of heterocyclic structures widely recognized for their biological activity and structural diversity. The presence of multiple functional groups, including an amino group at the 6-position and a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom, makes it a versatile intermediate in synthetic chemistry and drug development.

The Boc protecting group is particularly noteworthy, as it provides stability to the amine functionality under various reaction conditions while allowing for selective deprotection when desired. This characteristic makes 6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole a valuable building block for constructing more complex molecules. The dimethyl substitution at the 3-position of the indole ring further enhances its reactivity and influences its electronic properties, making it an attractive scaffold for medicinal chemists.

In recent years, there has been a surge in research focused on indole derivatives due to their broad spectrum of biological activities. These activities range from antimicrobial and anti-inflammatory effects to more specialized functions such as modulating neurotransmitter systems and inhibiting enzyme targets. The structural motif of 6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole has been explored in several high-profile studies for its potential in developing novel therapeutic agents.

One of the most compelling areas of research involving 6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole is its application in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of cellular signaling pathways and are implicated in numerous diseases, including cancer and neurodegenerative disorders. The indole scaffold provides a suitable platform for designing molecules that can disrupt or modulate these interactions. For instance, recent studies have demonstrated that derivatives of this compound can interfere with key PPIs involved in cancer cell proliferation and survival.

Another exciting development is the use of 6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole in the development of next-generation antimicrobial agents. With the rise of antibiotic-resistant bacteria, there is an urgent need for novel therapeutic strategies. Researchers have leveraged the structural features of this compound to design molecules that exhibit potent activity against Gram-negative and Gram-positive bacteria. The Boc group facilitates further derivatization, allowing chemists to fine-tune properties such as solubility and bioavailability.

The compound's utility extends beyond inhibition studies; it has also been employed as a precursor in the synthesis of biologically active peptides and peptidomimetics. Peptides are increasingly recognized as important therapeutic entities due to their specificity and efficacy. By incorporating 6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole into peptide chains or mimicking peptide scaffolds, researchers can create molecules with enhanced stability and improved pharmacokinetic profiles.

Advances in computational chemistry have further accelerated the exploration of 6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole's potential applications. Molecular modeling techniques have enabled researchers to predict how modifications to this scaffold might affect its biological activity. This approach has led to the identification of novel analogs with improved potency and selectivity against specific targets. Such computational strategies are becoming indispensable in modern drug discovery pipelines.

The role of 6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole in material science is also emerging as an important area of study. Indole derivatives have been explored for their potential in organic electronics due to their ability to form stable conjugated systems. These systems are essential for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The unique electronic properties conferred by the dimethyl substitution make this compound particularly interesting for such applications.

In summary,6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole (CAS No. 1049677-39-5) represents a multifaceted compound with significant implications across multiple domains of chemical biology and pharmaceutical research. Its structural features make it an excellent candidate for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound,6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole is poised to play an increasingly important role in both academic research and industrial drug development pipelines.

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